molecular formula C7H14N2 B1266221 3-(Butylamino)propionitrile CAS No. 693-51-6

3-(Butylamino)propionitrile

Cat. No.: B1266221
CAS No.: 693-51-6
M. Wt: 126.2 g/mol
InChI Key: FPGVMJDQNJEAJM-UHFFFAOYSA-N
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Description

3-(Butylamino)propionitrile is an organic compound with the molecular formula C7H14N2. It is a nitrile derivative that contains a butylamino group attached to a propionitrile backbone. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Scientific Research Applications

3-(Butylamino)propionitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(Butylamino)propionitrile is not clear as it seems to be a relatively unexplored compound .

Safety and Hazards

3-(Butylamino)propionitrile is harmful if swallowed, in contact with skin, or if inhaled . It can cause skin and eye irritation and may cause respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use of personal protective equipment, such as chemical impermeable gloves, is advised .

Future Directions

As of now, there is limited information available on the future directions of 3-(Butylamino)propionitrile. It is currently available for research and development purposes , and further studies could provide more insights into its potential applications and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-(Butylamino)propionitrile can be synthesized through several methods. One common method involves the reaction of butylamine with acrylonitrile. The reaction typically proceeds under mild conditions, often in the presence of a catalyst or under basic conditions to facilitate the nucleophilic addition of the amine to the nitrile group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis. Catalysts and solvents are carefully selected to enhance the reaction rate and selectivity.

Chemical Reactions Analysis

Types of Reactions

3-(Butylamino)propionitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amides or carboxylic acids.

    Reduction: Reduction of the nitrile group can yield primary amines.

    Substitution: The butylamino group can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

    Substitution: Halogenating agents or other electrophiles can be used to introduce new functional groups.

Major Products Formed

    Oxidation: Amides or carboxylic acids.

    Reduction: Primary amines.

    Substitution: Various substituted derivatives depending on the electrophile used.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Dibutylamino)propionitrile
  • 3-(Dipropylamino)propionitrile
  • 3-(Benzylthio)propionitrile
  • 3-(Dodecyloxy)propionitrile

Uniqueness

3-(Butylamino)propionitrile is unique due to its specific combination of a butylamino group and a nitrile group. This combination imparts distinct reactivity and properties compared to other similar compounds. For example, the presence of the butylamino group can influence the compound’s solubility, reactivity, and interactions with other molecules, making it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry.

Properties

IUPAC Name

3-(butylamino)propanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2/c1-2-3-6-9-7-4-5-8/h9H,2-4,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPGVMJDQNJEAJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNCCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40219356
Record name 3-(Butylamino)propionitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40219356
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

693-51-6
Record name 3-(Butylamino)propionitrile
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000693516
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 693-51-6
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Record name 3-(Butylamino)propionitrile
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 693-51-6
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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